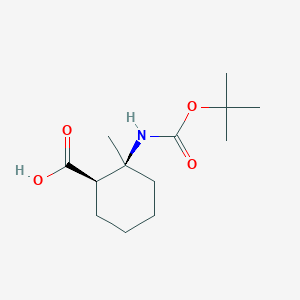

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The N-Boc group, also known as the tert-butyloxycarbonyl protecting group, is widely used in organic synthesis for the protection of amino groups . It is stable towards most nucleophiles and bases . The N-Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

Molecular Structure Analysis

The active sites of the zeolite do not appear to be directly associated with the Al framework substitution in the micropores . The strong Brønsted acid sites (framework [Si(OH)Al]), are likely poisoned by the amine product .

Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Aplicaciones Científicas De Investigación

Peptide Synthesis and Structure

- Synthesis and Structural Analysis : N-Boc-protected amino acids, including derivatives similar to N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid, are utilized in the synthesis of peptides. For example, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcases the application of N-Boc protection in peptide synthesis. These peptides exhibit unique hydrogen-bonded ring structures and secondary-structural motifs, indicating the role of such derivatives in studying peptide structures (Abele, Seiler, & Seebach, 1999).

Chemical Synthesis Techniques

Regioselective Synthesis : Research into the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid illustrates the use of N-Boc-protected intermediates in regioselective lactamization, demonstrating the importance of N-Boc protection in facilitating complex chemical syntheses (Aurell, Karlsson, Pontén, & Andersen, 2014).

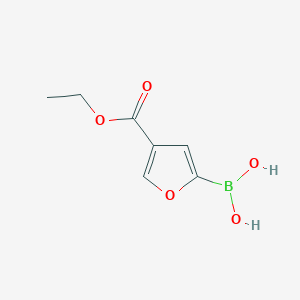

Catalysis and Activation : Boronic acid catalysis highlights the significance of using N-Boc-protected amino acids in catalytic reactions to form covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in organic reactions (Hall, 2019).

Stereocontrolled Synthesis : The creation of γ-branched amino acids using N-Boc derivatives underscores the utility of N-Boc protection in the stereocontrolled synthesis of molecules, facilitating the introduction of chirality and functional groups adjacent to guanidiniums for specificity and affinity in molecular recognition (D'aniello, Falorni, Mann, & Taddei, 1996).

Safety And Hazards

Direcciones Futuras

Efforts are being made to make Boc removal practical, clean, and minimize any potential impact . An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described .

Propiedades

IUPAC Name |

(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHSJLZEFNANGN-ZANVPECISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester](/img/structure/B2670483.png)

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)